3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid
Overview
Description
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and two oxo groups, as well as a propanoic acid moiety . It is primarily used in research and development settings and has various applications in the fields of chemistry and biology .
Biochemical Analysis
Biochemical Properties
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its effectiveness . In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can have toxic or adverse effects, including disruption of normal cellular processes and potential toxicity to organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, as it may accumulate in specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can also affect the compound’s stability and interactions with other biomolecules.
Preparation Methods
The synthesis of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid typically involves the reaction of ethyl-substituted piperazine derivatives with appropriate carboxylic acid precursors . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Methyl-2,3-dioxopiperazin-1-yl)propanoic acid: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
3-(4-Propyl-2,3-dioxopiperazin-1-yl)propanoic acid: The presence of a propyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-2-10-5-6-11(4-3-7(12)13)9(15)8(10)14/h2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMMJWSMHOVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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